molecular formula C8H4BrF3O2 B12300429 2-(2-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid

2-(2-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B12300429
M. Wt: 269.01 g/mol
InChI Key: DEKJDFSKZNIZHF-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H4BrF3O2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, fluorine, and difluoroacetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Difluoroacetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form strong bonds with target molecules, influencing their biological activity. The difluoroacetic acid group can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorophenylacetic acid: Similar structure but lacks the difluoroacetic acid group.

    2-Bromo-4-fluorophenylacetic acid: Similar structure with a different fluorine position.

    2-Bromo-5-chlorophenylacetic acid: Similar structure with chlorine instead of fluorine.

Uniqueness

2-(2-Bromo-5-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, along with the difluoroacetic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(10)3-5(6)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKJDFSKZNIZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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